molecular formula C11H8F4N2O2S B2979350 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 757178-55-5

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2979350
CAS No.: 757178-55-5
M. Wt: 308.25
InChI Key: WBXCCVUDYILLMC-UHFFFAOYSA-N
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Description

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a central thiazole ring substituted at the 4-position with a 2,4-bis(difluoromethoxy)phenyl group and an amine group at the 2-position. Thiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, antiproliferative, and anthelmintic activities . The bis(difluoromethoxy) substituents likely enhance metabolic stability and lipophilicity, influencing bioavailability and target binding compared to simpler aryl groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2,4-bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O2S/c12-9(13)18-5-1-2-6(7-4-20-11(16)17-7)8(3-5)19-10(14)15/h1-4,9-10H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXCCVUDYILLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine involves several steps. One common synthetic route includes the reaction of 2,4-bis(difluoromethoxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring, resulting in the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound featuring a thiazole ring and difluoromethoxy substituents. It has a molecular formula of C11H8F4N2O2SC_{11}H_8F_4N_2O_2S and a molecular weight of 308.25 g/mol. The applications of this compound are primarily in medicinal chemistry and related scientific research fields due to the biological activity of thiazole.

Scientific Research Applications

This compound is mainly used in the following fields:

  • Medicinal Chemistry Thiazole-containing compounds exhibit a wide range of biological activities, making them interesting subjects in medicinal chemistry.
  • Synthesis of Complex Molecules It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Interaction Studies Interaction studies often utilize methods like surface plasmon resonance to examine the compound's binding affinity to various biological targets.

Structural Analogs and Their Activities

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(4-Bromophenyl)-thiazol-2-amineBromine substituent on phenylAntimicrobial and anticancerStronger antibacterial activity due to bromine's electron-withdrawing nature
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineChlorine and fluorine substituentsAntibacterialEnhanced stability and reactivity due to halogen presence
5-(Difluoromethoxy)-thiazole derivativesDifluoromethoxy group on thiazoleAnticancerVariability in fluorine substitution enhances biological activity

Mechanism of Action

The mechanism of action of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, F): Enhance antibacterial and antiparasitic activity by increasing electrophilicity .
  • Methoxy Groups : Improve tubulin binding via hydrophobic interactions, as seen in compound 10s .
  • Bulkier Substituents (e.g., cyclohexyl) : May reduce solubility but increase target specificity .

Pharmacological Properties

Antiproliferative Activity

N,4-Diaryl-thiazol-2-amines, such as compound 10s, inhibit tubulin polymerization (IC₅₀: 0.8 µM) by binding to the colchicine site, disrupting microtubule dynamics in cancer cells . In contrast, 4-(4-fluorophenyl) analogs from Bhandari et al. (2016) show weaker antiproliferative effects but stronger anthelmintic activity, suggesting substituent-dependent target selectivity .

Antimicrobial Activity

4-(Benzimidazol-2-yl)-thiazol-2-amines exhibit broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli), comparable to streptomycin . The benzimidazole moiety likely enhances DNA intercalation or enzyme inhibition.

Anthelmintic Activity

Fluorophenyl and methoxyphenyl derivatives demonstrate potent activity against helminths, with 4-(4-fluorophenyl)-thiazol-2-amine showing 85% parasite mortality at 50 µM . The difluoromethoxy groups in the target compound may further improve anthelmintic efficacy by resisting metabolic degradation .

Research Findings and Mechanistic Insights

  • Tubulin Inhibition : Methoxy-substituted thiazol-2-amines (e.g., 10s) bind to the colchicine site via hydrogen bonding and π-π stacking, confirmed by molecular docking .
  • Antimicrobial Mechanisms : Benzimidazole-thiazole hybrids likely disrupt microbial cell membranes or inhibit folate synthesis .
  • Metabolic Stability : Difluoromethoxy groups resist oxidative metabolism better than methoxy groups, as seen in related fluorinated compounds .

Biological Activity

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H8F4N2O2SC_{11}H_{8}F_{4}N_{2}O_{2}S and a molecular weight of 308.25 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit a wide range of antimicrobial activities. The following table summarizes the minimum inhibitory concentration (MIC) values of various thiazole derivatives against common pathogens:

Compound NameMIC (µg/mL)Target Pathogen
This compound6.25 - 12.5Staphylococcus aureus
4-(4-Bromophenyl)-thiazol-2-amine8.0Escherichia coli
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine10.0Klebsiella pneumoniae

The compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific attention to its effectiveness against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It exhibits cytotoxic effects on several cancer cell lines, as summarized below:

Cell LineIC50 (µM)Type of Cancer
MM.1S20.81Multiple Myeloma
RPMI 822631.54Multiple Myeloma
NCI-H92925.00Multiple Myeloma
Mino15.00Lymphoma

The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation and apoptosis induction in cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activities that are crucial for cell signaling in both microbial and cancerous cells.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Antimicrobial Effects : A study demonstrated that the compound effectively inhibited the growth of Pseudomonas aeruginosa with an MIC value of approximately 12 µg/mL, showcasing its potential as an antimicrobial agent .
  • Anticancer Research : In vitro tests revealed that the compound significantly reduced cell viability in lymphoma cell lines (Mino and JeKo-1), with IC50 values indicating strong cytotoxic effects .

Q & A

Q. Q1. What are the standard synthetic routes for 4-[2,4-bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted thioureas with α-haloketones. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or DMF) with POCl₃ as a catalyst, followed by pH adjustment (e.g., ammonia to pH 8–9) to precipitate the product . Optimizing reflux duration (e.g., 3–18 hours) and stoichiometric ratios (e.g., 1:3 molar ratio of hydrazide to POCl₃) improves yields up to 65% . Solvent choice impacts reaction kinetics: DMSO enhances solubility of intermediates, while ethanol facilitates recrystallization .

Q. Q2. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?

Methodological Answer: Structural validation employs:

  • X-ray crystallography to confirm bond angles and dihedral angles (e.g., thiazole ring planarity and phenyl substituent orientation) .
  • ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 5.2–5.8 ppm) .
  • FT-IR for NH stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Synthesis Challenges

Q. Q3. How can researchers address low yields in thiazole ring formation during synthesis?

Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and improve energy efficiency .
  • Introducing scavenger resins (e.g., polymer-bound isocyanates) to remove unreacted intermediates .
  • Optimizing solvent polarity : Higher polarity solvents (e.g., DMF) stabilize transition states in cyclization .

Q. Q4. What are the challenges in purifying this compound, and how are they resolved?

Methodological Answer: Purification challenges include:

  • Co-precipitation of byproducts : Solved via fractional crystallization using ethanol/water mixtures (2:1 v/v) .
  • Hydroscopicity : Storage under inert gas (N₂ or Ar) at 2–8°C prevents moisture absorption .
  • Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates high-purity fractions .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are recommended to evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Synergy testing with β-lactams or fluoroquinolones identifies combinatorial effects using checkerboard assays .

Q. Q6. How does the difluoromethoxy substituent influence the compound’s pharmacokinetic properties?

Methodological Answer: The difluoromethoxy groups enhance:

  • Lipophilicity (logP ~2.8), improving membrane permeability (measured via PAMPA assays) .
  • Metabolic stability by resisting oxidative dealkylation (confirmed via liver microsome assays) .
  • Target binding affinity via hydrophobic interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) .

Data Analysis and Contradictions

Q. Q7. How should researchers reconcile discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize assay conditions : Use identical bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton broth) .
  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as impurities (e.g., <2% R-isomer) can alter activity .
  • Replicate under inert atmospheres : Oxygen-sensitive degradation products may skew results .

Q. Q8. Why do crystallographic data sometimes conflict with computational docking models?

Methodological Answer:

  • Flexible ligand docking (e.g., AutoDock Vina) accounts for conformational changes not observed in static X-ray structures .
  • Solvent effects : Crystallography excludes aqueous interactions, while docking incorporates solvation parameters (e.g., GB/SA) .
  • Hydrogen bonding networks : Discrepancies arise if protonation states (e.g., amine vs. ammonium) differ between experimental and simulated conditions .

Optimization and Derivative Design

Q. Q9. What strategies improve the compound’s solubility for in vivo studies?

Methodological Answer:

  • Prodrug synthesis : Introduce phosphate esters at the amine group, hydrolyzed in vivo to active form .
  • Nanoformulation : Use liposomes or PLGA nanoparticles to enhance aqueous dispersion (e.g., DLS-measured particle size <200 nm) .
  • Co-solvent systems : Ethanol/Cremophor EL (1:4 v/v) increases solubility to ~18.1 µg/mL at pH 7.4 .

Q. Q10. How can SAR studies guide the design of more potent analogs?

Methodological Answer:

  • Substitution at C4 : Electron-withdrawing groups (e.g., -CF₃) improve antimicrobial potency by 4–8-fold .
  • Heterocyclic fusion : Benzimidazole-thiazole hybrids enhance DNA gyrase inhibition (IC₅₀ ~0.8 µM vs. 2.1 µM for parent compound) .
  • Bioisosteric replacement : Replace thiazole with 1,2,4-triazole to reduce cytotoxicity (CC₅₀ >100 µM in HEK293 cells) .

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